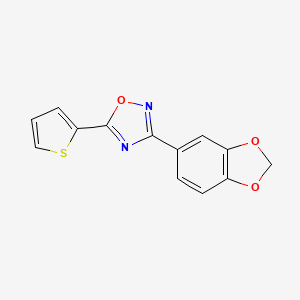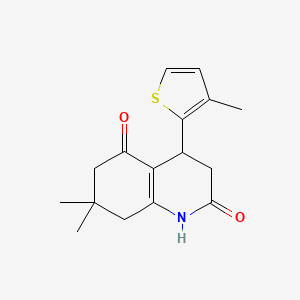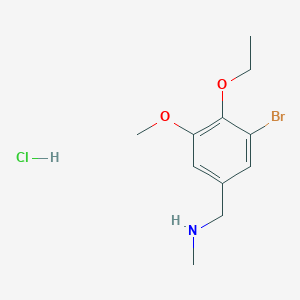
3-(1,3-benzodioxol-5-yl)-5-(2-thienyl)-1,2,4-oxadiazole
Descripción general
Descripción
3-(1,3-benzodioxol-5-yl)-5-(2-thienyl)-1,2,4-oxadiazole, also known as BDTO, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. BDTO is a member of the oxadiazole family, which has been widely studied for their unique chemical and biological properties. In
Mecanismo De Acción
The exact mechanism of action of 3-(1,3-benzodioxol-5-yl)-5-(2-thienyl)-1,2,4-oxadiazole is not fully understood. However, studies have shown that 3-(1,3-benzodioxol-5-yl)-5-(2-thienyl)-1,2,4-oxadiazole and its derivatives exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, anti-bacterial, and anti-viral properties. 3-(1,3-benzodioxol-5-yl)-5-(2-thienyl)-1,2,4-oxadiazole has been shown to inhibit the activity of various enzymes and proteins, including topoisomerase II, tubulin, and histone deacetylase. 3-(1,3-benzodioxol-5-yl)-5-(2-thienyl)-1,2,4-oxadiazole derivatives have also been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria and viruses.
Biochemical and Physiological Effects
3-(1,3-benzodioxol-5-yl)-5-(2-thienyl)-1,2,4-oxadiazole and its derivatives have been shown to exhibit a wide range of biochemical and physiological effects. In vitro and in vivo studies have shown that 3-(1,3-benzodioxol-5-yl)-5-(2-thienyl)-1,2,4-oxadiazole derivatives have anti-cancer properties by inducing cell cycle arrest and apoptosis in cancer cells. 3-(1,3-benzodioxol-5-yl)-5-(2-thienyl)-1,2,4-oxadiazole derivatives have also been shown to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines and chemokines. In addition, 3-(1,3-benzodioxol-5-yl)-5-(2-thienyl)-1,2,4-oxadiazole derivatives have been shown to have anti-bacterial and anti-viral properties by inhibiting the growth and replication of bacteria and viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(1,3-benzodioxol-5-yl)-5-(2-thienyl)-1,2,4-oxadiazole and its derivatives is their ease of synthesis and modification. 3-(1,3-benzodioxol-5-yl)-5-(2-thienyl)-1,2,4-oxadiazole derivatives can be synthesized using various methods, and their chemical structure can be easily modified to enhance their biological activity and selectivity. Another advantage of 3-(1,3-benzodioxol-5-yl)-5-(2-thienyl)-1,2,4-oxadiazole derivatives is their low toxicity and high biocompatibility, which makes them suitable for use in medicinal chemistry and drug development. However, one of the limitations of 3-(1,3-benzodioxol-5-yl)-5-(2-thienyl)-1,2,4-oxadiazole derivatives is their low solubility in water, which can limit their bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for further research on 3-(1,3-benzodioxol-5-yl)-5-(2-thienyl)-1,2,4-oxadiazole and its derivatives. One area of research is the development of 3-(1,3-benzodioxol-5-yl)-5-(2-thienyl)-1,2,4-oxadiazole-based materials for use in organic electronics and optoelectronics. Another area of research is the optimization of 3-(1,3-benzodioxol-5-yl)-5-(2-thienyl)-1,2,4-oxadiazole derivatives for use in cancer therapy and drug development. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-(1,3-benzodioxol-5-yl)-5-(2-thienyl)-1,2,4-oxadiazole and its derivatives, as well as their potential applications in the treatment of other diseases, such as Alzheimer's disease and viral infections.
Aplicaciones Científicas De Investigación
3-(1,3-benzodioxol-5-yl)-5-(2-thienyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields, including material science, organic electronics, and medicinal chemistry. In material science, 3-(1,3-benzodioxol-5-yl)-5-(2-thienyl)-1,2,4-oxadiazole has been used as a building block for the synthesis of conjugated polymers and organic semiconductors. In organic electronics, 3-(1,3-benzodioxol-5-yl)-5-(2-thienyl)-1,2,4-oxadiazole-based materials have been used for the fabrication of organic field-effect transistors, organic light-emitting diodes, and solar cells. In medicinal chemistry, 3-(1,3-benzodioxol-5-yl)-5-(2-thienyl)-1,2,4-oxadiazole derivatives have shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and bacterial infections.
Propiedades
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-thiophen-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O3S/c1-2-11(19-5-1)13-14-12(15-18-13)8-3-4-9-10(6-8)17-7-16-9/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKXURLKAPRENA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-cycloheptyl-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4415178.png)
![8-[4-(cyclohexylcarbonyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4415179.png)
![N-(3-{[(2,5-dimethoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B4415182.png)
![2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B4415189.png)
![N-[4-(acetylamino)phenyl]-2-(3-oxo-2-thiomorpholinyl)acetamide](/img/structure/B4415197.png)
![3-cyclopentyl-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B4415203.png)
![N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B4415208.png)
![N-cyclopropyl-5-[(2-isopropyl-4-methylpyrimidin-5-yl)carbonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B4415215.png)
![1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-pyridinyl)piperazine](/img/structure/B4415249.png)


![5-(1-{[2-(ethylthio)-1,3-thiazol-4-yl]acetyl}-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B4415276.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B4415286.png)